molecular formula C19H12F6N2O4S B2601089 2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 329701-98-6

2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B2601089
CAS No.: 329701-98-6
M. Wt: 478.37
InChI Key: DWFGAWPVZKODGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrimidine core substituted with methylsulfonyl and trifluoromethylphenoxy groups, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydroxide or potassium carbonate are commonly used bases in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrimidine core can interact with nucleic acids or proteins, potentially inhibiting or modulating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine is unique due to the presence of both trifluoromethylphenoxy and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other pyrimidine derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F6N2O4S/c1-32(28,29)17-26-15(30-13-6-2-4-11(8-13)18(20,21)22)10-16(27-17)31-14-7-3-5-12(9-14)19(23,24)25/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFGAWPVZKODGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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